molecular formula C16H13ClO2S B12559232 1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene CAS No. 143809-30-7

1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene

Cat. No.: B12559232
CAS No.: 143809-30-7
M. Wt: 304.8 g/mol
InChI Key: CWGBUQWIMOTXRL-UHFFFAOYSA-N
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Description

1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene is a chemical compound known for its unique structure and properties It is characterized by a benzene ring substituted with a chlorine atom and a sulfonyl group attached to a phenylethenyl chain

Preparation Methods

The synthesis of 1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene involves multiple steps, typically starting with the chlorination of benzene to introduce the chlorine substituent. The sulfonyl group can be introduced through a sulfonation reaction using reagents such as sulfur trioxide (SO₃) and sulfuric acid (H₂SO₄). The phenylethenyl chain is then attached via a Friedel-Crafts alkylation reaction, using appropriate alkyl halides and catalysts like aluminum chloride (AlCl₃) .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions, using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The phenylethenyl chain and chlorine substituent contribute to the compound’s overall reactivity and specificity in targeting certain pathways.

Comparison with Similar Compounds

1-Chloro-4-[2-(2-phenylethenesulfonyl)ethenyl]benzene can be compared with other similar compounds, such as:

Properties

CAS No.

143809-30-7

Molecular Formula

C16H13ClO2S

Molecular Weight

304.8 g/mol

IUPAC Name

1-chloro-4-[2-(2-phenylethenylsulfonyl)ethenyl]benzene

InChI

InChI=1S/C16H13ClO2S/c17-16-8-6-15(7-9-16)11-13-20(18,19)12-10-14-4-2-1-3-5-14/h1-13H

InChI Key

CWGBUQWIMOTXRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)C=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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